Nitrazine Yellow

Overview

Description

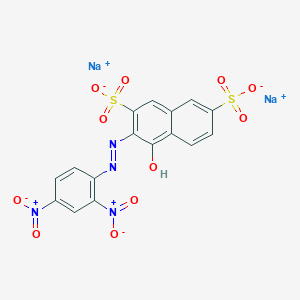

Phenaphthazine, also known as nitrazine, is a pH indicator dye often used in medical applications. It is more sensitive than litmus and indicates pH in the range of 4.5 to 7.5. The compound is typically used in its disodium salt form .

Mechanism of Action

Target of Action

Nitrazine Yellow, also known as Nitrazine paper or Phenaphthazine , primarily targets the pH levels in a solution . It is used as a pH indicator, with its color changing from yellow to blue in the pH range from 6.0 to 7.0 .

Mode of Action

This compound interacts with its target, the pH level, by undergoing a color change. This color change is a result of the compound’s interaction with hydrogen ions (H+) in the solution. When the pH of the solution is less than 6.0, the indicator remains yellow. As the ph increases and becomes more alkaline (greater than 60), the indicator changes color to blue .

Biochemical Pathways

Instead, it serves as a diagnostic tool, providing visual feedback on the pH level of a solution .

Pharmacokinetics

The compound’s bioavailability is determined by its solubility in water .

Result of Action

The primary result of this compound’s action is a visual indication of the pH level of a solution. This color change allows for quick and easy pH determination, which can be crucial in various research and clinical settings .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature and the presence of other ions in the solution. It is sensitive to moisture and should be stored at room temperature . Its effectiveness as a pH indicator may be affected by the presence of strong acids or bases in the solution .

Biochemical Analysis

Biochemical Properties

Nitrazine Yellow plays a crucial role in biochemical reactions due to its pH indicating properties . It interacts with enzymes, proteins, and other biomolecules in a pH-dependent manner. The nature of these interactions is largely determined by the pH of the environment, which influences the protonation state of this compound and the biomolecules it interacts with .

Cellular Effects

The effects of this compound on cells and cellular processes are primarily related to its ability to indicate pH changes . Changes in cellular pH can influence cell function, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its pH indicating properties . It does not directly bind to biomolecules or influence enzyme activity or gene expression. Instead, it changes color in response to pH changes, providing a visual indication of the pH of the environment .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as pH changes in the environment . Information on the stability and degradation of this compound is currently limited .

Dosage Effects in Animal Models

The effects of this compound in animal models are primarily related to its pH indicating properties . The specific effects can vary depending on the dosage and the pH of the environment .

Metabolic Pathways

It does not interact with enzymes or cofactors, nor does it influence metabolic flux or metabolite levels .

Transport and Distribution

This compound is distributed within cells and tissues based on the pH of the environment . It does not interact with transporters or binding proteins, nor does it have any known effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is determined by the pH of the environment . It does not contain any targeting signals or undergo any post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenaphthazine is synthesized through a series of chemical reactions involving the condensation of 2,4-dinitrophenylhydrazine with 4-oxonaphthalene-2,7-disulfonic acid. The reaction conditions typically involve acidic or basic catalysts to facilitate the condensation process.

Industrial Production Methods: In industrial settings, phenaphthazine is produced in large quantities using automated chemical reactors. The process involves precise control of temperature, pH, and reaction time to ensure high yield and purity of the final product. The disodium salt form is often preferred for its stability and ease of use in various applications .

Chemical Reactions Analysis

Types of Reactions: Phenaphthazine undergoes several types of chemical reactions, including:

Oxidation: Phenaphthazine can be oxidized to form various oxidized derivatives.

Reduction: The compound can be reduced to form hydrazine derivatives.

Substitution: Phenaphthazine can undergo substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Strong nucleophiles like sodium hydroxide and potassium cyanide are typically employed.

Major Products Formed: The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted phenaphthazine compounds .

Scientific Research Applications

Phenaphthazine has a wide range of scientific research applications, including:

Chemistry: Used as a pH indicator in various chemical reactions and processes.

Biology: Employed in biological assays to determine the pH of biological fluids.

Medicine: Utilized in medical diagnostics to test the pH of body fluids, particularly in obstetrics to detect premature rupture of membranes.

Industry: Applied in civil engineering to assess the state of rebar passivation films in concrete structures

Comparison with Similar Compounds

Phenothiazine: Used primarily in psychopharmacology and exhibits antipsychotic properties.

Phenanthrene: A polycyclic aromatic hydrocarbon with applications in organic synthesis and materials science.

Nitrazine Yellow: Another pH indicator with a similar color change mechanism.

Uniqueness: Phenaphthazine is unique in its sensitivity and specificity for pH detection in the range of 4.5 to 7.5. Unlike other pH indicators, it provides clear and distinct color changes, making it highly reliable for medical and industrial applications .

Properties

CAS No. |

5423-07-4 |

|---|---|

Molecular Formula |

C16H10N4NaO11S2 |

Molecular Weight |

521.4 g/mol |

IUPAC Name |

disodium;3-[(2,4-dinitrophenyl)diazenyl]-4-hydroxynaphthalene-2,7-disulfonate |

InChI |

InChI=1S/C16H10N4O11S2.Na/c21-16-11-3-2-10(32(26,27)28)5-8(11)6-14(33(29,30)31)15(16)18-17-12-4-1-9(19(22)23)7-13(12)20(24)25;/h1-7,21H,(H,26,27,28)(H,29,30,31); |

InChI Key |

XJSYVHZVKKKVIQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N=NC2=C(C=C3C=C(C=CC3=C2O)S(=O)(=O)O)S(=O)(=O)O.[Na] |

Key on ui other cas no. |

5423-07-4 |

Pictograms |

Irritant |

Related CAS |

1716-22-9 (Parent) |

Synonyms |

2-((2,4-dinitrophenyl)azo)-1-naphthol 3,6-disulfonic acid 2-((2,4-dinitrophenyl)azo)-1-naphthol 3,6-disulfonic acid, disodium salt 3,6-naphthalenedisulfonic acid, 2-((2,4-dinitrophenyl)azo)-1-hydroxy DNPNS nitrazine paper nitrazine yellow nitrazine yellow, disodium salt phenaphthazine |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.